3-Amino-1-(2-methyl-1,2,3,4-tetrahydroquinolin-1-YL)propan-1-one
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Overview
Description
3-Amino-1-(2-methyl-1,2,3,4-tetrahydroquinolin-1-yl)propan-1-one is a chemical compound with the molecular formula C13H18N2O. It is a derivative of tetrahydroquinoline, a bicyclic structure that is significant in medicinal chemistry due to its presence in various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(2-methyl-1,2,3,4-tetrahydroquinolin-1-yl)propan-1-one typically involves the reaction of 2-methyl-1,2,3,4-tetrahydroquinoline with a suitable aminopropanone derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The compound is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(2-methyl-1,2,3,4-tetrahydroquinolin-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline derivatives, amine derivatives, and substituted tetrahydroquinoline compounds .
Scientific Research Applications
3-Amino-1-(2-methyl-1,2,3,4-tetrahydroquinolin-1-yl)propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-1-(2-methyl-1,2,3,4-tetrahydroquinolin-1-yl)propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: A similar compound with a chloro and methoxy group.
3-Amino-1-methyl-1,2,3,4-tetrahydroquinolin-2-one: Another derivative with a different substitution pattern.
Uniqueness
3-Amino-1-(2-methyl-1,2,3,4-tetrahydroquinolin-1-yl)propan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C13H18N2O |
---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
3-amino-1-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)propan-1-one |
InChI |
InChI=1S/C13H18N2O/c1-10-6-7-11-4-2-3-5-12(11)15(10)13(16)8-9-14/h2-5,10H,6-9,14H2,1H3 |
InChI Key |
NIEHPRDGJBVQJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=CC=CC=C2N1C(=O)CCN |
Origin of Product |
United States |
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